Benzyl (S)-3-(cyanomethyl)piperazine-1-carboxylate
CAS No.: 1242267-82-8
Cat. No.: VC11670358
Molecular Formula: C14H17N3O2
Molecular Weight: 259.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1242267-82-8 |
|---|---|
| Molecular Formula | C14H17N3O2 |
| Molecular Weight | 259.30 g/mol |
| IUPAC Name | benzyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C14H17N3O2/c15-7-6-13-10-17(9-8-16-13)14(18)19-11-12-4-2-1-3-5-12/h1-5,13,16H,6,8-11H2/t13-/m0/s1 |
| Standard InChI Key | GJCDUDWKKCXBNB-ZDUSSCGKSA-N |
| Isomeric SMILES | C1CN(C[C@@H](N1)CC#N)C(=O)OCC2=CC=CC=C2 |
| SMILES | C1CN(CC(N1)CC#N)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CN(CC(N1)CC#N)C(=O)OCC2=CC=CC=C2 |
Introduction
Benzyl (S)-3-(cyanomethyl)piperazine-1-carboxylate is a synthetic organic compound featuring a piperazine core, a benzyl group, a cyanomethyl moiety, and a carboxylate ester functionality. This compound is of interest in medicinal chemistry due to its structural properties, which suggest potential applications in drug development and organic synthesis.
Synthesis Methods
The synthesis of Benzyl (S)-3-(cyanomethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with benzyl chloroformate and cyanomethyl reagents. Organic solvents such as dichloromethane or tetrahydrofuran are commonly used, and bases like triethylamine may be added to facilitate the reaction. In industrial settings, continuous flow reactors can enhance efficiency and yield by providing better control over reaction conditions. Purification techniques such as recrystallization or chromatography are employed to achieve high purity levels of the final product.
Potential Applications
Benzyl (S)-3-(cyanomethyl)piperazine-1-carboxylate is recognized for its potential pharmacological properties, making it relevant in drug development and other scientific applications. The piperazine structure is prevalent in various pharmaceuticals, suggesting that this compound could serve as a versatile scaffold for the development of bioactive molecules.
Safety Considerations
Handling Benzyl (S)-3-(cyanomethyl)piperazine-1-carboxylate requires caution due to the presence of a cyano group, which can be toxic upon ingestion or inhalation. Standard laboratory safety practices should be followed when handling this compound.
Comparison with Related Compounds
| Compound Name | Functional Groups | Biological Activity |
|---|---|---|
| Benzyl (S)-3-(cyanomethyl)piperazine-1-carboxylate | Piperazine, Benzyl, Cyanomethyl, Carboxylate | Potential pharmacological properties |
| Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate | Piperazine, Benzyl, Cyanomethyl, Carboxylate | Potential ligand activity |
| Benzylpiperazine | Piperazine, Benzyl | Psychoactive effects |
| (S)-N-benzylpiperazine-1-carboxamide | Piperazine, Benzamide | Neurotransmitter modulation |
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